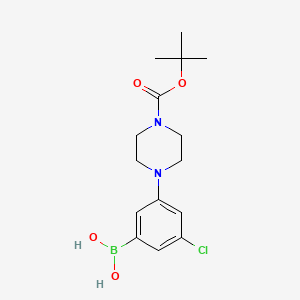

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid

Description

Properties

IUPAC Name |

[3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQWDOQYDHNTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid derivatives.

Reduction: Formation of boronate esters.

Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable boronate esters makes it useful in the development of sensors and catalysts .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical studies .

Medicine

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form reversible covalent bonds makes it useful in self-healing materials and responsive surfaces .

Mechanism of Action

The mechanism of action of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 4-(4-BOC-Piperazino)-3-chlorophenylboronic Acid (CAS: 2377607-90-2): Differs in the substitution pattern: the BOC-piperazino group is at position 4, and chlorine at position 3 of the phenyl ring.

- 3-(4-BOC-Piperazino)-2-chloropyridine (CAS: 633283-64-4): Replaces the phenyl ring with pyridine, introducing a nitrogen atom that enhances solubility and alters electronic properties. The chlorine is at position 2 instead of 3. Used in heterocyclic drug scaffolds but lacks the boronic acid group, limiting its utility in coupling reactions .

Boronic Acid Derivatives with Esterification

- 5-(4-BOC-Piperazinomethyl)-2-chlorophenylboronic Acid Pinacol Ester (CAS: N/A): Features a pinacol ester-protected boronic acid, enhancing stability during storage and handling. The methylene linker between piperazine and phenyl increases conformational flexibility . Molecular formula: C₂₃H₃₄BClN₂O₄ (MW: 465.79), significantly larger than the parent boronic acid due to the ester group .

- 4-(4-BOC-Piperazino)phenylboronic Acid Pinacol Ester (CAS: N/A): Lacks chlorine substitution but shares the BOC-piperazino group.

Functional Group Variations

- 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene (CAS: 1355246-97-7): Replaces boronic acid with bromine and adds fluorine.

- 3-(4-BOC-Piperazino)-4-nitroanisole (CAS: 1215205-93-8): Substitutes boronic acid with a nitro group and adds methoxy. Primarily used in electrophilic aromatic substitution rather than metal-catalyzed reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW | Key Features | Applications |

|---|---|---|---|---|---|

| 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid | 2377609-41-9 | C₁₅H₂₂BClN₂O₄ | 340.61 | Boronic acid, Cl at position 5 | Suzuki couplings, kinase inhibitors |

| 4-(4-BOC-Piperazino)-3-chlorophenylboronic acid | 2377607-90-2 | C₁₅H₂₂BClN₂O₄ | 340.61 | Cl at position 3, BOC-piperazino at position 4 | Intermediate for receptor ligands |

| 5-(4-BOC-Piperazinomethyl)-2-chlorophenylboronic acid pinacol ester | N/A | C₂₃H₃₄BClN₂O₄ | 465.79 | Pinacol ester, methylene linker | Stabilized boronic acid precursor |

| 3-(4-BOC-Piperazino)-2-chloropyridine | 633283-64-4 | C₁₄H₁₉ClN₄O₂ | 310.78 | Pyridine ring, no boronic acid | Heterocyclic drug scaffolds |

Commercial Availability and Stability

- This compound is listed as discontinued by CymitQuimica , but Hairui Chemical offers related compounds (e.g., 4-(4-BOC-Piperazino)-3-chlorophenylboronic acid) with QA/QC-certified purity . Derivatives like pinacol esters remain available for specialized applications .

Biological Activity

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biological applications.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Boronic acids are known to inhibit proteases and can modulate protein-protein interactions (PPIs), which are crucial for various cellular processes. This compound may disrupt these interactions, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have demonstrated potent in vitro anticancer activity against various human cancer cell lines, including pancreatic and renal cancers .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity, suggesting potential applications in treating infections .

Case Studies

- In Vitro Studies : In one study, analogs of boronic acids were tested against multiple human cancer cell lines. The findings indicated that certain modifications to the boronic acid structure enhanced cytotoxicity, with some compounds achieving GI50 values as low as 3.1 µM against breast cancer cells (MCF-7) .

- Mechanistic Insights : Research involving boronic acid-containing compounds has revealed that they can induce DNA damage and promote cell cycle arrest in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions starting from halogenated phenyl precursors. For example, a chloro-substituted phenylboronic acid intermediate is functionalized with a BOC-protected piperazine group via nucleophilic substitution or Buchwald-Hartwig coupling. The BOC group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .

- Characterization : Key intermediates are verified via H NMR, C NMR, and mass spectrometry. Purity (>97%) is confirmed by HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : B NMR is used to confirm the boronic acid moiety (δ ~30 ppm). H NMR identifies the BOC-protected piperazine (singlet at ~1.4 ppm for tert-butyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHBClNO: ~322.1) .

- HPLC : Reverse-phase chromatography with a C18 column ensures purity (>97%) and detects hydrolytic by-products .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The boronic acid group enables coupling with aryl halides. Standard conditions include Pd(PPh) (1-5 mol%), NaCO as base, and a 1:1 mixture of THF/HO at 80°C. The BOC group remains stable under these conditions, but acidic workup may require careful deprotection .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered cross-coupling reactions involving this compound?

- Methodology : Steric hindrance from the BOC group and chloro substituent may reduce reactivity. Optimization strategies include:

- Ligand Screening : Bulky ligands like XPhos or SPhos improve catalyst turnover .

- Solvent Systems : Dioxane/water mixtures enhance solubility of polar intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally) .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

- Findings : The boronic acid is prone to protodeboronation in protic solvents. Stability data shows:

- Storage : -20°C under argon achieves >90% stability over 6 months. Room-temperature storage in DMSO leads to 20% degradation in 1 week .

- Stabilizers : Addition of 1% acetic acid in THF suppresses decomposition .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound in diverse coupling reactions?

- Methodology : Discrepancies often arise from solvent/base combinations. A systematic study using Design of Experiments (DoE) can identify optimal parameters:

- Variables : Pd source (e.g., Pd(OAc) vs. PdCl), base (KPO vs. CsCO), and solvent polarity .

- Response Surface Modeling : Predicts interactions between variables to maximize yield .

Q. What are the electronic effects of the chloro substituent on the reactivity of the boronic acid moiety?

- Findings : The electron-withdrawing chloro group reduces boronic acid nucleophilicity, requiring activated catalysts (e.g., Pd(dppf)Cl). Hammett studies show a σ value of +0.23, correlating with slower coupling kinetics compared to unsubstituted analogs .

Methodological Challenges and Solutions

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Approach :

- Substituent Variation : Replace Cl with F or CF to modulate electronic effects.

- BOC Replacement : Use alternative protecting groups (e.g., Fmoc) for improved stability in acidic media .

- Synthetic Routes : Parallel synthesis libraries generated via automated liquid handlers enable rapid screening .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential boronic acid dust inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.